14π-Electron Pericyclic Reactivity: Activation Parameters for Electrocyclization vs. Azulene's 10π-Electron System
The vinylogous sesquifulvalene precursor of cyclohepta[e]indene undergoes a 14π-electron electrocyclization with experimentally determined activation parameters of Eₐ = 100 ± 2 kJ·mol⁻¹ and log A = 12.0, proceeding via a conrotatory ring closure to yield the trans-10a,10b-dihydrophenazulene intermediate [1]. In contrast, azulene and its derivatives cannot access this 14π electrocyclization manifold because azulene possesses only a 10π-electron perimeter; its thermal reactivity is dominated by electrophilic substitution at the 1-position rather than pericyclic ring closure [2]. The 14π electrocyclization is a distinguishing reactivity feature that has been exploited to prepare angularly annelated tricycloannulenes uniquely from cyclohepta[e]indene-type precursors [3].
| Evidence Dimension | Thermal electrocyclization activation energy (pericyclic reactivity) |
|---|---|
| Target Compound Data | Eₐ = 100 ± 2 kJ·mol⁻¹; log A = 12.0 (14π conrotatory electrocyclization of sesquifulvalene precursor to dihydrophenazulene) |
| Comparator Or Baseline | Azulene: no 14π electrocyclization available; only 10π-electron perimeter; thermal chemistry limited to electrophilic substitution |
| Quantified Difference | Unique 14π electrocyclization pathway absent in azulene; Eₐ = 100 kJ·mol⁻¹ defines the thermal accessibility of this pericyclic route |
| Conditions | Thermolysis in solution; kinetic parameters determined for vinylogous sesquifulvalene → trans-10a,10b-dihydrophenazulene |
Why This Matters
Researchers procuring cyclohepta[e]indene for pericyclic or physical organic chemistry studies gain access to a well-characterized 14π-electrocyclization manifold with published kinetic parameters, which is unavailable with azulene or indene.
- [1] Hafner, K.; et al. Chem. Ber. 1981, 114, 2013–2035. Eₐ = 100 ± 2 kJ·mol⁻¹, log A = 12.0 for 14π electrocyclization. DOI: 10.1002/cber.19811140511. View Source
- [2] Azulene chemistry review: Azulene undergoes electrophilic substitution preferentially at the 1-position; 10π-electron system. (Class-level inference from standard azulene reactivity). View Source
- [3] Multi-electron (12π–20π) pericyclic processes. Pure Appl. Chem. 1986, 58, 25–38. Phenazulene as the sole successful angular tricycloannulene from fulvadiene electrocyclization. View Source
